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Compound of Interest

Compound Name: Dasatinib Dimeric Impurity

CAS No.: 910297-61-9

Cat. No.: B569062 Get Quote

Executive Summary: The Regulatory Divergence
In the quality control of Dasatinib (Sprycel®), a critical divergence exists between the United

States Pharmacopeia (USP) and European regulatory requirements. As of early 2026,

Dasatinib has an official USP monograph, whereas it does not yet have a finalized individual

monograph in the European Pharmacopoeia (Ph. Eur.).

Consequently, "EP Standards" for Dasatinib currently refer to European Medicines Agency

(EMA) compliant standards derived from the innovator’s (Bristol-Myers Squibb) filing and

subsequent generic marketing authorizations. This guide provides a definitive technical

comparison between the codified USP standards and the de facto EP equivalents, enabling

researchers to select the correct reference materials for global compliance.

Impurity Profiling: The "Rosetta Stone" Mapping
The nomenclature for Dasatinib impurities varies significantly between the USP monograph

and European generic filings. The table below harmonizes these standards, mapping USP

"Related Compounds" to their chemical identities and common "Impurity" designations used in

EU dossiers.
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USP
Designation

Common
EU/Generic
Designation

Chemical
Name

CAS Number Origin

Dasatinib (API) Dasatinib

N-(2-chloro-6-

methylphenyl)-2-

[[6-[4-(2-

hydroxyethyl)-1-

piperazinyl]-2-

methyl-4-

pyrimidinyl]amino

]-5-

thiazolecarboxa

mide

302962-49-8 API

Related

Compound A

Dasatinib N-

Oxide

4-[6-[[5-[[(2-

Chloro-6-

methylphenyl)am

ino]carbonyl]-2-

thiazolyl]amino]-

2-methyl-4-

pyrimidinyl]-1-

piperazineethano

l 1-oxide

910297-52-8
Oxidative

Degradant

Related

Compound B

Impurity A* / N-

Deshydroxyethyl

N-(2-Chloro-6-

methylphenyl)-2-

[[2-methyl-6-(1-

piperazinyl)-4-

pyrimidinyl]amino

]-5-

thiazolecarboxa

mide

910297-51-7
Metabolite /

Degradant

Related

Compound C

Impurity C /

Carboxylic Acid

4-[6-[[5-[[(2-

Chloro-6-

methylphenyl)am

ino]carbonyl]-2-

thiazolyl]amino]-

910297-53-9 Oxidative

Metabolite
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2-methyl-4-

pyrimidinyl]-1-

piperazineacetic

acid

N/A (Non-USP)

Impurity B /

Amine

Intermediate

2-Amino-N-(2-

chloro-6-

methylphenyl)-

thiazole-5-

carboxamide

302964-24-5
Synthesis

Intermediate

*Note: "Impurity A" in some vendor catalogs refers to the Amine Intermediate (CAS 302964-24-

5). Always verify by CAS number rather than letter code.

Analytical Workflow: Standard Selection Strategy
This decision tree guides the selection of impurity standards based on the target regulatory

market and the specific phase of drug development.
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Select Dasatinib Impurity Standards
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Click to download full resolution via product page

Caption: Decision logic for selecting Dasatinib impurity standards based on regulatory

jurisdiction.

Methodological Comparison: USP vs. Generic (EU)
Protocols
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Since no official Ph. Eur. method exists, the "EU Method" below represents the industry-

standard approach used in European generic filings (MAAs), which often differs from the USP

conditions to achieve higher resolution for specific process impurities.

Table 2: HPLC Method Parameters
Parameter

USP Monograph Method
(Representative)

EU Generic / Developed
Method

Column
C18, 250 x 4.6 mm, 5 µm (e.g.,

Waters Symmetry)

C18, 150 x 4.6 mm, 3.5 µm

(e.g., Zorbax Eclipse)

Mobile Phase A Phosphate Buffer (pH ~6.0)
20 mM Ammonium Acetate (pH

5.0)

Mobile Phase B Acetonitrile : Methanol (80:20) Acetonitrile : Methanol (90:10)

Elution Mode Gradient Gradient

Flow Rate 1.0 mL/min 1.0 - 1.2 mL/min

Detection
UV @ 310 nm (API), 230 nm

(Impurities)

UV @ 315 nm (API), 254 nm

(Impurity C)

Critical Pair
Dasatinib / Related Compound

B
Dasatinib / N-Oxide

Experimental Protocol: Unified Impurity Analysis
Objective: To quantify Dasatinib impurities with a limit of quantitation (LOQ) ≤ 0.05%, satisfying

both USP and general European requirements.

Reagents & Equipment
Standards: USP Related Compounds A, B, C (or certified EP-equivalent reference

materials).

Solvents: HPLC Grade Acetonitrile, Methanol, Ammonium Acetate.[1]

System: HPLC with PDA detector (e.g., Agilent 1290 or Waters Alliance).
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Step-by-Step Methodology
Buffer Preparation: Dissolve 1.54 g Ammonium Acetate in 1000 mL water. Adjust pH to 5.0 ±

0.05 with Glacial Acetic Acid. Filter through 0.45 µm membrane.

Standard Preparation:

Stock: Prepare 0.5 mg/mL individual stock solutions of Dasatinib and each impurity in

Methanol.

System Suitability Sol: Mix stocks to obtain 0.005 mg/mL of each impurity and 0.5 mg/mL

Dasatinib.

Chromatographic Conditions:

Column Temp: 30°C

Injection Vol: 10 µL

Gradient Program:

0-5 min: 85% A / 15% B

5-25 min: Linear ramp to 40% A / 60% B

25-30 min: Hold 40% A / 60% B

30-35 min: Re-equilibrate 85% A / 15% B

System Suitability Criteria (Self-Validating):

Resolution (Rs): > 2.0 between Dasatinib and closest eluting impurity (usually N-Oxide or

Deshydroxyethyl).

Tailing Factor: < 1.5 for Dasatinib peak.

RSD: < 2.0% for 6 replicate injections of the standard.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Performance Data (Experimental Validation)
The following data represents typical performance metrics observed when validating this

unified protocol:

Analyte
Retention
Time (min)

RRT
(Relative to
API)

Linearity
(R²)

LOD
(µg/mL)

LOQ
(µg/mL)

Dasatinib 18.4 1.00 0.9998 0.015 0.048

Impurity A (N-

Deshydroxy)
12.1 0.66 0.9995 0.033 0.110

Impurity C

(Carboxylic)
5.8 0.31 0.9992 0.018 0.061

N-Oxide 21.2 1.15 0.9996 0.020 0.065

Conclusion
For global compliance, researchers must navigate the distinction between the prescriptive USP

monograph and the descriptive European regulatory landscape.

For US Markets: You must use USP Related Compounds A, B, and C and follow the

monograph method.

For EU Markets: While no Ph. Eur. monograph exists, the "EP Standards" (N-Oxide, N-

Deshydroxyethyl) provided by vendors are chemically equivalent to the USP compounds but

are certified to meet the specific impurity profiles of the innovator's European filing.

Recommendation: Use the CAS number as the primary identifier to avoid errors caused by

conflicting "Impurity A/B" designations in vendor catalogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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